molecular formula C18H19NO2 B4399307 N-(1-phenylethyl)-3-prop-2-enoxybenzamide

N-(1-phenylethyl)-3-prop-2-enoxybenzamide

Cat. No.: B4399307
M. Wt: 281.3 g/mol
InChI Key: LTMPPYLSNYBZLM-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-3-prop-2-enoxybenzamide is an organic compound that belongs to the class of benzamides It features an allyloxy group attached to the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3-prop-2-enoxybenzamide typically involves the following steps:

    Formation of the Allyloxy Group: The allyloxy group can be introduced through the reaction of an appropriate benzene derivative with allyl alcohol under acidic or basic conditions.

    Amidation Reaction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-3-prop-2-enoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-(1-phenylethyl)-3-prop-2-enoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-3-prop-2-enoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(methoxy)-N-(1-phenylethyl)benzamide: Similar structure but with a methoxy group instead of an allyloxy group.

    3-(ethoxy)-N-(1-phenylethyl)benzamide: Similar structure but with an ethoxy group instead of an allyloxy group.

    3-(propoxy)-N-(1-phenylethyl)benzamide: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness

N-(1-phenylethyl)-3-prop-2-enoxybenzamide is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds may not. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-(1-phenylethyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-12-21-17-11-7-10-16(13-17)18(20)19-14(2)15-8-5-4-6-9-15/h3-11,13-14H,1,12H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMPPYLSNYBZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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